molecular formula C20H19N3O2S B2634116 N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide CAS No. 1798056-64-0

N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Cat. No.: B2634116
CAS No.: 1798056-64-0
M. Wt: 365.45
InChI Key: ADKUOJKSNPZYFE-UHFFFAOYSA-N
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Description

N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a heterocyclic compound featuring a four-membered azetidine ring substituted with a thiazol-2-yloxy group at the 3-position and a benzhydryl (diphenylmethyl) carboxamide group at the 1-position. The azetidine scaffold is notable for its conformational rigidity, which often enhances binding affinity and metabolic stability in bioactive molecules . The thiazole moiety contributes to electron-rich aromatic interactions, while the benzhydryl group may influence lipophilicity and membrane permeability.

Properties

IUPAC Name

N-benzhydryl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-19(23-13-17(14-23)25-20-21-11-12-26-20)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKUOJKSNPZYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide typically involves the reaction of benzhydryl chloride with 3-(thiazol-2-yloxy)azetidine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using water as a reaction medium and microwave-assisted synthesis, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the azetidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiazole or azetidine rings .

Scientific Research Applications

N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Core Structural Features

The azetidine carboxamide core is shared among several analogs, but substituent variations lead to distinct physicochemical and biological properties. Key comparisons include:

Compound Name Core Structure Key Substituents Synthesis Method Key Findings/Properties
N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide Azetidine-1-carboxamide 3-(thiazol-2-yloxy), N-benzhydryl Not explicitly detailed in evidence Hypothesized enhanced rigidity and π-π interactions due to thiazole and benzhydryl groups
N-[2-(1-benzyl-triazol-4-yl)propan-2-yl]azetidine-1-carboxamide (Compound 19, ) Azetidine-1-carboxamide Triazole-benzyl, propan-2-yl Pd-catalyzed C-H activation, click chemistry High regioselectivity in triazole formation; stable under physiological conditions
Azetidin-2-one derivatives () Azetidin-2-one Hydrazones, 1,3-Oxazepine, Thiazolidin-4-one Hydrazide cyclization, Schiff base reactions Demonstrated antimicrobial activity; tunable solubility via hydrazone substituents

Physicochemical and Spectral Properties

  • NMR Profiles : highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) are critical for structural differentiation. For example, the thiazol-2-yloxy group in the target compound would likely perturb shifts in these regions compared to triazole or oxazepine analogs .

Biological Activity

N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a complex organic compound notable for its unique structural features, including a benzhydryl group, a thiazole moiety, and an azetidine ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections provide a detailed examination of its biological activity, synthesis, mechanism of action, and relevant research findings.

Antimicrobial Properties

This compound has demonstrated significant efficacy against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial effects, this compound exhibits antifungal activity. Preliminary investigations suggest that it may effectively inhibit fungal growth, although specific mechanisms and target fungi require further exploration.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It is believed to exert its effects by modulating specific cellular pathways involved in cancer cell proliferation. The compound's ability to inhibit certain enzymes related to cell growth positions it as a potential therapeutic agent in oncology.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of various bacterial strains
AntifungalInhibition of fungal growth
AnticancerModulation of cell proliferation pathways

The mechanism of action for this compound involves its interaction with various molecular targets. It is hypothesized that the compound binds to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit enzymes involved in cell cycle regulation, contributing to its anticancer effects .

Interaction Studies

Ongoing research focuses on understanding how this compound interacts with biological targets at the molecular level. These studies aim to elucidate the specific pathways affected by the compound and how these interactions can be leveraged for therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that incorporates various chemical reactions to construct its complex structure. The presence of the benzhydryl group is particularly significant as it contributes to the compound's lipophilicity and potential bioactivity.

Synthetic Pathway Overview

  • Formation of Thiazole Moiety : Initial reactions involve creating the thiazole ring through cyclization processes.
  • Azetidine Ring Construction : Subsequent steps include forming the azetidine ring, which is crucial for the compound's structural integrity.
  • Final Coupling : The benzhydryl group is introduced through coupling reactions that finalize the synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited a broad spectrum of antimicrobial activity, particularly against resistant strains.
  • Antifungal Activity Assessment : Research focusing on fungal pathogens demonstrated that this compound could inhibit key fungal species, suggesting its potential use in treating fungal infections.
  • Anticancer Mechanism Exploration : Investigations into the anticancer properties highlighted that the compound can induce apoptosis in cancer cells through specific signaling pathways, marking it as a candidate for further drug development .

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